molecular formula C13H10BrIOS B15233491 (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone

(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone

Cat. No.: B15233491
M. Wt: 421.09 g/mol
InChI Key: RDMKKTBVOICYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone is a complex organic compound that features both halogenated phenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process would likely be scaled up from laboratory methods, ensuring that the reaction conditions are carefully controlled to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.

Scientific Research Applications

(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and thiophene moieties can interact with various enzymes and receptors, potentially affecting biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-iodophenyl)(2-methyl-1H-indol-1-yl)methanone
  • (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
  • (5-Bromo-2-iodophenyl)methanol

Uniqueness

What sets (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone apart from similar compounds is its unique combination of halogenated phenyl and thiophene moieties. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H10BrIOS

Molecular Weight

421.09 g/mol

IUPAC Name

(5-bromo-2-iodophenyl)-(2,5-dimethylthiophen-3-yl)methanone

InChI

InChI=1S/C13H10BrIOS/c1-7-5-10(8(2)17-7)13(16)11-6-9(14)3-4-12(11)15/h3-6H,1-2H3

InChI Key

RDMKKTBVOICYDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2=C(C=CC(=C2)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.